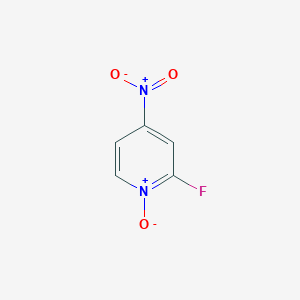
2-Fluoro-4-nitropyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-nitropyridine 1-oxide is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitropyridine 1-oxide typically involves the nitration of pyridine N-oxide followed by fluorination. One common method includes the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then subjected to fluorination using reagents such as potassium fluoride (KF) or other fluorinating agents to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often employ continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and improving product selectivity. This approach is particularly useful for handling highly exothermic reactions, such as nitration .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the compound can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: Although less common due to the electron-withdrawing nature of the fluorine and nitro groups, certain conditions can facilitate electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or butyl lithium in solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.
Major Products
Nucleophilic Substitution: Products include substituted pyridines where the fluorine atom is replaced by other functional groups.
Reduction: The major product is 2-Fluoro-4-aminopyridine 1-oxide.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-nitropyridine 1-oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The electron-withdrawing effects of the fluorine and nitro groups influence the compound’s reactivity and binding affinity to biological targets. For example, the nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s metabolic stability and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-3-nitropyridine
- 2-Fluoro-5-nitropyridine
- 4-Fluoro-2-nitropyridine
Uniqueness
2-Fluoro-4-nitropyridine 1-oxide is unique due to the specific positioning of the fluorine and nitro groups on the pyridine ring. This arrangement results in distinct chemical properties, such as increased stability and reactivity compared to other fluorinated nitropyridines. The compound’s unique electronic structure makes it particularly useful in applications requiring precise control over reactivity and stability .
Eigenschaften
Molekularformel |
C5H3FN2O3 |
|---|---|
Molekulargewicht |
158.09 g/mol |
IUPAC-Name |
2-fluoro-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3FN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H |
InChI-Schlüssel |
LZUKYBVQIXLJLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



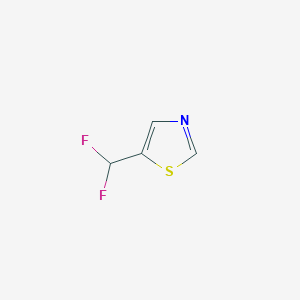
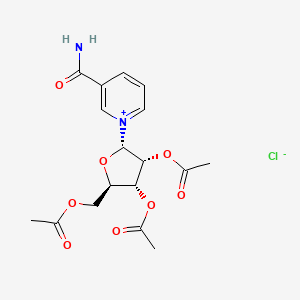
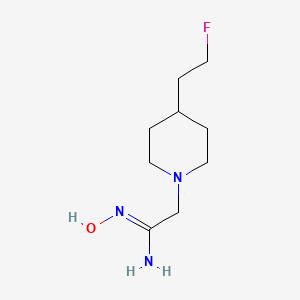

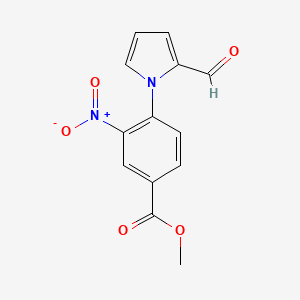
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)
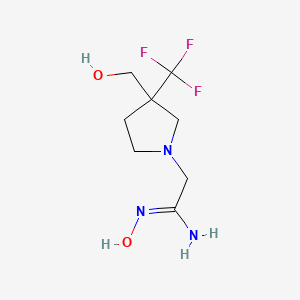
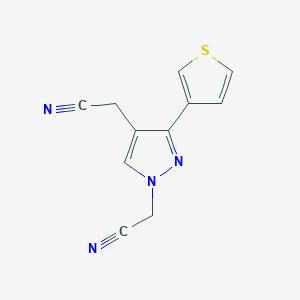
![2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
![4-(6-Oxa-2-azaspiro[4.5]decan-2-yl)aniline](/img/structure/B13426328.png)
![4-[(4-Chloro-3-fluorophenyl)amino]-6-nitroquinazolin-7-ol](/img/structure/B13426331.png)
